molecular formula C19H16N4O3 B7739156 2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7739156
M. Wt: 348.4 g/mol
InChI Key: XELHUZOCSHBHHM-UHFFFAOYSA-N
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Description

2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired quinazolinone derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields .

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized to enhance their biological activity and therapeutic potential .

Scientific Research Applications

2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the quinazolinone core and the specific substitution pattern enhance its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-12-8-6-11(7-9-12)23-10-15(24)16(17(23)20)18-21-14-5-3-2-4-13(14)19(25)22-18/h2-9H,10,20H2,1H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELHUZOCSHBHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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